1-Benzyl-3-piperidone hydrochloride hydrate

Catalog No.
S3310584
CAS No.
346694-73-3
M.F
C12H18ClNO2
M. Wt
243.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-piperidone hydrochloride hydrate

CAS Number

346694-73-3

Product Name

1-Benzyl-3-piperidone hydrochloride hydrate

IUPAC Name

1-benzylpiperidin-3-one;hydrate;hydrochloride

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

InChI

InChI=1S/C12H15NO.ClH.H2O/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6H,4,7-10H2;1H;1H2

InChI Key

XDAGZUGDGORLMZ-UHFFFAOYSA-N

SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.O.Cl

Canonical SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.O.Cl

Synthesis and Characterization:

1-Benzyl-3-piperidone hydrochloride hydrate is a chemical compound that can be synthesized through various methods. One common approach involves the condensation of benzylamine with cyclohexanone, followed by a ring-closing reaction and subsequent treatment with hydrochloric acid and water to form the hydrate salt. [PubChem, 1-Benzyl-3-piperidone hydrochloride hydrate, ]

Potential Applications:

  • Synthetic Intermediate: Due to its chemical structure, 1-Benzyl-3-piperidone hydrochloride hydrate can serve as a valuable building block for the synthesis of more complex molecules, including potential drug candidates. [ScienceDirect, Synthesis of Novel Piperidone Derivatives as Potential Anticonvulsant Agents, ]
  • Biological Activity Studies: Some studies have explored the potential biological activities of 1-Benzyl-3-piperidone hydrochloride hydrate, including its anticonvulsant and antidepressant properties. However, these investigations are at an early stage, and further research is necessary to determine the compound's efficacy and safety profile. [ScienceDirect, Synthesis of Novel Piperidone Derivatives as Potential Anticonvulsant Agents, ]

1-Benzyl-3-piperidone hydrochloride hydrate is a chemical compound with the molecular formula C12H16ClNOC_{12}H_{16}ClNO and a molecular weight of approximately 225.72 g/mol. It is known for its pale brown to cream appearance and is soluble in water. The compound is classified as a hydrochloride salt, which indicates that it is derived from the reaction of 1-benzyl-3-piperidone with hydrochloric acid, resulting in the formation of its hydrochloride form. This compound has several synonyms, including 1-benzylpiperidin-3-one hydrochloride and 1-benzyl-3-piperidinone hydrochloride .

The primary reaction involved in the formation of 1-benzyl-3-piperidone hydrochloride hydrate is the protonation of the nitrogen atom in 1-benzyl-3-piperidone by hydrochloric acid. This reaction can be represented as follows:

C12H15NO+HClC12H16ClNO\text{C}_{12}\text{H}_{15}\text{NO}+\text{HCl}\rightarrow \text{C}_{12}\text{H}_{16}\text{ClNO}

In this process, the nitrogen atom in the piperidine ring becomes protonated, forming the hydrochloride salt. The compound can also participate in various substitution reactions due to the presence of the benzyl group, allowing for further functionalization or derivatization.

The synthesis of 1-benzyl-3-piperidone hydrochloride hydrate typically involves several steps:

  • Formation of 1-Benzyl-3-piperidone: This can be achieved through the condensation reaction of benzylamine with cyclohexanone or a similar ketone under acidic or basic conditions.
  • Hydrochlorination: The resulting 1-benzyl-3-piperidone is then treated with hydrochloric acid to form the hydrochloride salt.
  • Hydration: The final product may be crystallized from an aqueous solution to obtain the hydrated form.

These methods allow for the efficient production of 1-benzyl-3-piperidone hydrochloride hydrate in laboratory settings.

This compound finds applications primarily in medicinal chemistry as a precursor for synthesizing various pharmaceuticals. It is used in research settings to develop new analgesics and anti-inflammatory agents. Additionally, it serves as an important building block in organic synthesis due to its versatile reactivity .

Interaction studies involving 1-benzyl-3-piperidone hydrochloride hydrate have focused on its role as a precursor in synthesizing complex molecules. For instance, it has been used to prepare derivatives that exhibit enhanced biological activity compared to the parent compound. Studies often evaluate its interactions with enzymes or receptors relevant to pain and inflammation pathways, although detailed interaction profiles remain underexplored .

Several compounds share structural similarities with 1-benzyl-3-piperidone hydrochloride hydrate, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
1-Pyrrolidin-3-oneC₅H₉NOContains a five-membered ring; less sterically hindered than piperidine derivatives.
4-BromobenzylpiperidineC₁₁H₁₄BrNContains a bromine substituent; used in neuropharmacology studies.
N-BenzylpiperidineC₁₁H₁₅NLacks carbonyl functionality; primarily studied for its psychoactive effects.

Uniqueness of 1-Benzyl-3-Piperidone Hydrochloride Hydrate

The unique aspect of 1-benzyl-3-piperidone hydrochloride hydrate lies in its combination of a piperidine ring with a carbonyl group and a benzyl substituent, which enhances its reactivity and potential biological activity compared to simpler analogs. Its ability to form stable derivatives makes it particularly valuable in synthetic organic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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